methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS No.: 886956-35-0
Cat. No.: VC4158171
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886956-35-0 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | methyl 3-cyano-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-27-21(26)24-10-9-15-17(11-22)20(28-18(15)12-24)23-19(25)16-8-4-6-13-5-2-3-7-14(13)16/h2-8H,9-10,12H2,1H3,(H,23,25) |
| Standard InChI Key | APJVEYPPEBTXBA-UHFFFAOYSA-N |
| SMILES | COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a molecular formula of C21H17N3O3S and a molecular weight of 391.45 g/mol. This compound is of interest in various research applications due to its unique structural features, which include a thieno[2,3-c]pyridine core, a naphthamido group, and a cyano functionality.
Synthesis and Preparation
The synthesis of methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves multiple steps, typically starting with the formation of the thieno[2,3-c]pyridine core. This can be achieved through various methods, including condensation reactions and cyclization processes. The introduction of the naphthamido group and the cyano functionality requires careful selection of reagents and conditions to ensure high yields and purity.
Biological Activity and Potential Applications
While specific biological activities of methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have not been extensively reported, compounds with similar structural features have shown potential in various therapeutic areas. For example, heterocyclic compounds with naphthamido groups have been explored for their anticancer and antimicrobial properties. The presence of a cyano group can also contribute to biological activity, as seen in other compounds that inhibit specific enzymes or receptors.
Research Findings and Future Directions
Research on this compound is limited, but its unique structure suggests potential for further investigation. Studies could focus on its interaction with biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development. Additionally, modifications to the compound's structure could enhance its biological activity or improve its pharmacokinetic properties.
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